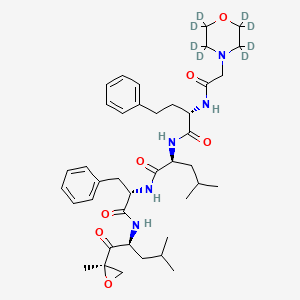

Carfilzomib-d8

Vue d'ensemble

Description

Carfilzomib-d8 est un dérivé marqué au deutérium du Carfilzomib, un inhibiteur irréversible du protéasome. Le Carfilzomib est principalement utilisé dans le traitement du myélome multiple, un type de cancer du sang. Le marquage au deutérium dans le this compound le rend particulièrement utile dans les études pharmacocinétiques, permettant aux chercheurs de suivre le composé plus efficacement dans les systèmes biologiques .

Applications De Recherche Scientifique

Carfilzomib-d8 is widely used in scientific research due to its unique properties:

Pharmacokinetic Studies: Tracking the distribution and metabolism of Carfilzomib in biological systems.

Proteasome Inhibition Studies: Investigating the mechanism of proteasome inhibition in cancer cells.

Drug Development: Serving as a reference standard in the development of new proteasome inhibitors.

Biological Research: Studying the effects of proteasome inhibition on cellular processes such as apoptosis and autophagy.

Mécanisme D'action

- In both normal and tumor cells, proteasomes regulate key regulatory proteins such as cyclins and caspases, influencing cell survival and progression .

- This binding leads to cell cycle arrest and apoptosis , disrupting protein homeostasis and affecting cellular processes .

- Clearance Mechanisms : The irreversible proteasome inhibition overcomes clearance mechanisms, allowing equivalent proteasome inhibition with both bolus and infusion administration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .

Cellular Effects

This compound has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed to be dose-dependent . At higher doses, this compound has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . At higher doses, this compound induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .

Metabolic Pathways

This compound is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of this compound .

Transport and Distribution

This compound is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .

Subcellular Localization

The subcellular localization of this compound is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where this compound binds irreversibly and selectively to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Carfilzomib-d8 implique l'incorporation d'atomes de deutérium dans la molécule de Carfilzomib. Cela peut être réalisé par le biais de différentes voies de synthèse, y compris l'utilisation de réactifs et de solvants deutérés. Les étapes clés impliquent généralement :

Déutération des précurseurs : Utilisation de réactifs deutérés pour remplacer les atomes d'hydrogène par du deutérium dans les molécules précurseurs.

Réactions de couplage : Formation des liaisons peptidiques et autres éléments structurels du this compound.

Purification : Utilisation de techniques telles que la chromatographie pour isoler le produit final avec une pureté élevée.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Réactions de deutération et de couplage à grande échelle.

Optimisation des conditions de réaction : Assurer un rendement élevé et une pureté élevée grâce à des conditions de réaction contrôlées.

Contrôle qualité : Tests rigoureux pour confirmer la pureté isotopique et l'intégrité chimique du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Carfilzomib-d8 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Impliquant l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Impliquant l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Impliquant le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les halogènes ou les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des alcools deutérés.

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Études pharmacocinétiques : Suivi de la distribution et du métabolisme du Carfilzomib dans les systèmes biologiques.

Études d'inhibition du protéasome : Enquête sur le mécanisme d'inhibition du protéasome dans les cellules cancéreuses.

Développement de médicaments : Servant d'étalon de référence dans le développement de nouveaux inhibiteurs du protéasome.

Recherche biologique : Étude des effets de l'inhibition du protéasome sur les processus cellulaires tels que l'apoptose et l'autophagie.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière irréversible au protéasome, un complexe responsable de la dégradation des protéines indésirables dans les cellules. Cette liaison inhibe l'activité du protéasome, conduisant à l'accumulation de protéines et à la mort cellulaire subséquente. Les cibles moléculaires incluent l'activité chymotrypsine-like du protéasome, qui est cruciale pour la dégradation des protéines .

Comparaison Avec Des Composés Similaires

Composés similaires

Bortezomib : Un autre inhibiteur du protéasome utilisé dans le traitement du myélome multiple.

Ixazomib : Un inhibiteur oral du protéasome avec des applications similaires.

Unicité

Le Carfilzomib-d8 est unique en raison de son marquage au deutérium, qui améliore sa stabilité et permet un suivi précis dans les études pharmacocinétiques. Comparé au Bortezomib et à l'Ixazomib, le this compound offre un outil plus robuste pour étudier l'inhibition du protéasome et le métabolisme des médicaments .

Propriétés

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-HEMZLDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

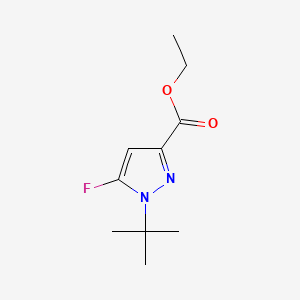

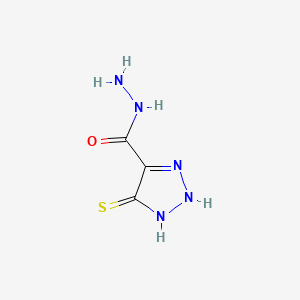

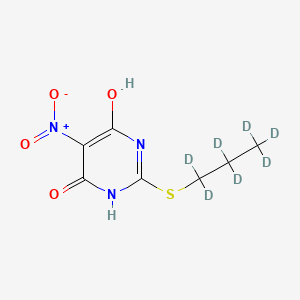

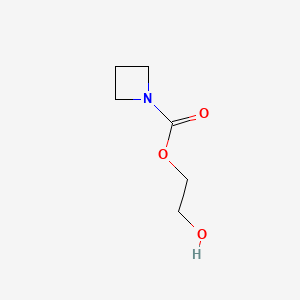

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)

![Ethanone, 1-[2-methyl-3-(1-methylethyl)-2-cyclopropen-1-yl]- (9CI)](/img/new.no-structure.jpg)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)